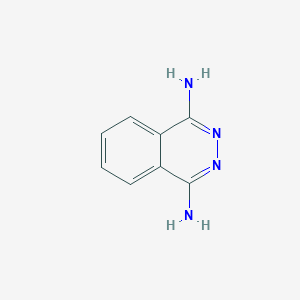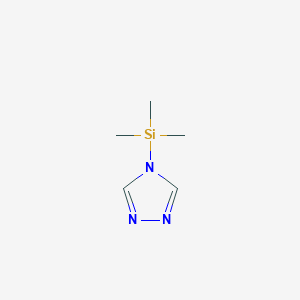
Trimethyl(1,2,4-triazol-4-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(1,2,4-triazol-4-yl)silane, also known as TTS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TTS belongs to the family of organosilicon compounds and is widely used in various fields, including materials science, organic chemistry, and biochemistry.
Mécanisme D'action
Trimethyl(1,2,4-triazol-4-yl)silane is a silicon-containing compound that has a unique mechanism of action. Trimethyl(1,2,4-triazol-4-yl)silane can undergo hydrolysis in the presence of water to form silanol and 1,2,4-triazole. The silanol can then react with other silanol molecules to form a network of silicon-oxygen bonds, leading to the formation of various silicon-containing materials.
Effets Biochimiques Et Physiologiques
Trimethyl(1,2,4-triazol-4-yl)silane has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Trimethyl(1,2,4-triazol-4-yl)silane can induce cytotoxicity in cancer cells, suggesting its potential as an anticancer agent. Trimethyl(1,2,4-triazol-4-yl)silane has also been shown to exhibit antifungal activity against various fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of Trimethyl(1,2,4-triazol-4-yl)silane is its unique properties, which make it a versatile reagent for various applications. Trimethyl(1,2,4-triazol-4-yl)silane is also relatively easy to synthesize and handle, making it an ideal reagent for lab experiments. However, Trimethyl(1,2,4-triazol-4-yl)silane has some limitations, including its high reactivity with water and air, which can lead to the formation of unwanted byproducts. Trimethyl(1,2,4-triazol-4-yl)silane can also be expensive, limiting its use in some experiments.
Orientations Futures
There are several future directions for the study of Trimethyl(1,2,4-triazol-4-yl)silane. One of the primary directions is the development of new synthetic methods for Trimethyl(1,2,4-triazol-4-yl)silane that are more efficient and cost-effective. Another direction is the study of Trimethyl(1,2,4-triazol-4-yl)silane's potential as an anticancer agent and its mechanism of action. Further studies are also needed to explore Trimethyl(1,2,4-triazol-4-yl)silane's potential as an antifungal agent and its effects on various fungal species.
Méthodes De Synthèse
The synthesis of Trimethyl(1,2,4-triazol-4-yl)silane involves the reaction between 1,2,4-triazole and trimethylsilyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dichloromethane or tetrahydrofuran. The reaction yields Trimethyl(1,2,4-triazol-4-yl)silane as a colorless liquid with a boiling point of 131-133°C.
Applications De Recherche Scientifique
Trimethyl(1,2,4-triazol-4-yl)silane has been extensively used in scientific research due to its unique properties. One of the primary applications of Trimethyl(1,2,4-triazol-4-yl)silane is in the field of materials science, where it is used as a precursor for the synthesis of various silicon-containing materials, such as silicon carbide and silicon nitride. Trimethyl(1,2,4-triazol-4-yl)silane is also used in organic chemistry as a reagent for the synthesis of various organic compounds, including heterocyclic compounds and amino acids.
Propriétés
Numéro CAS |
18827-14-0 |
|---|---|
Nom du produit |
Trimethyl(1,2,4-triazol-4-yl)silane |
Formule moléculaire |
C5H11N3Si |
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
trimethyl(1,2,4-triazol-4-yl)silane |
InChI |
InChI=1S/C5H11N3Si/c1-9(2,3)8-4-6-7-5-8/h4-5H,1-3H3 |
Clé InChI |
YXIMDWIDDDTNPG-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)N1C=NN=C1 |
SMILES canonique |
C[Si](C)(C)N1C=NN=C1 |
Synonymes |
4H-1,2,4-Triazole,4-(trimethylsilyl)-(7CI,8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



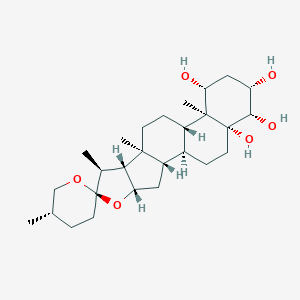
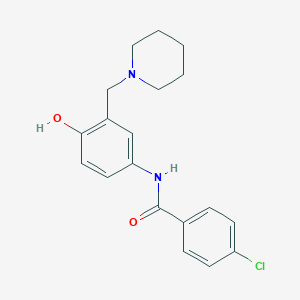
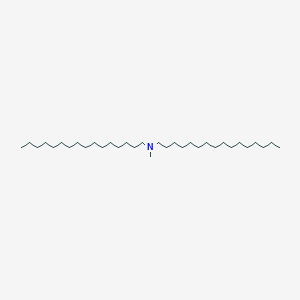
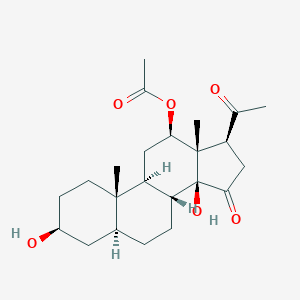
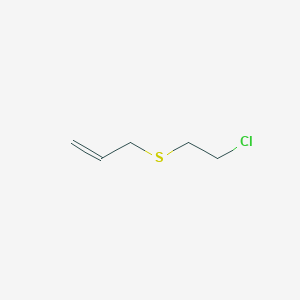
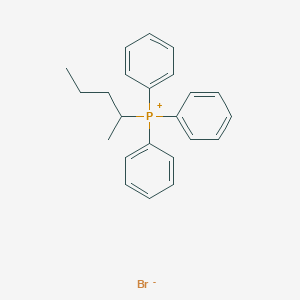
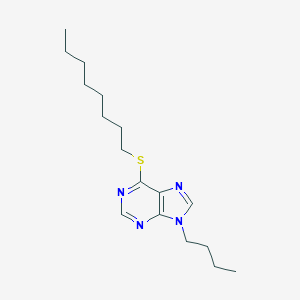
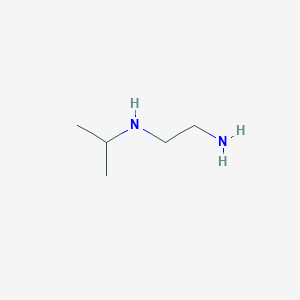
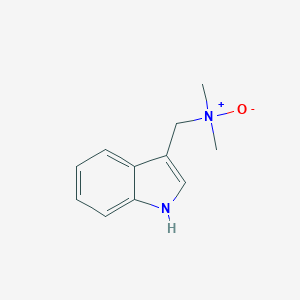
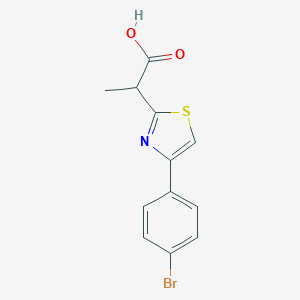
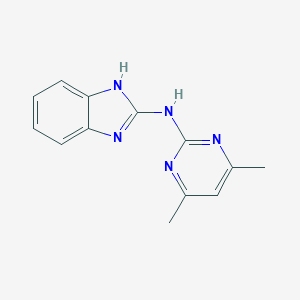
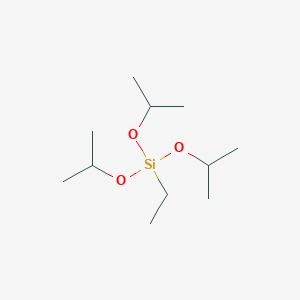
![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)
